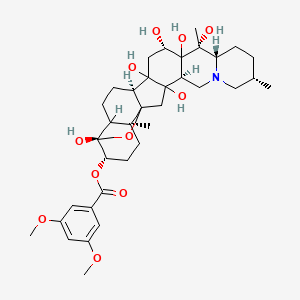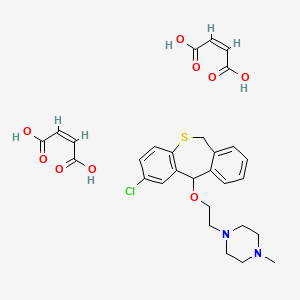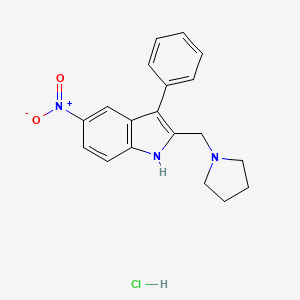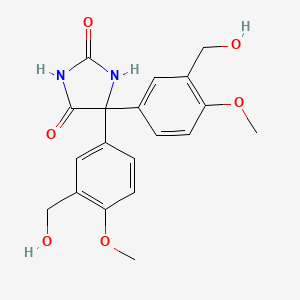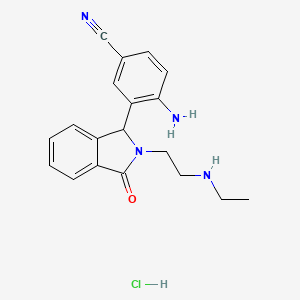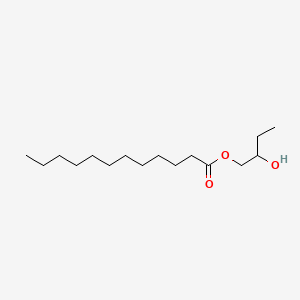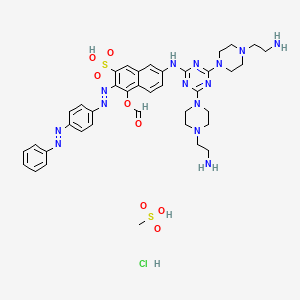
7-((4,6-Bis(4-(2-aminoethyl)-1-piperazinyl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid, formate, hydrochloride, methanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-((4,6-Bis(4-(2-aminoethyl)-1-piperazinyl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid, formate, hydrochloride, methanesulphonate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4,6-Bis(4-(2-aminoethyl)-1-piperazinyl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid involves multiple steps, starting with the formation of the triazine ring, followed by the introduction of the piperazine groups, and finally the azo coupling reaction to introduce the naphthalene and phenylazo groups. The reaction conditions typically involve the use of strong acids and bases, high temperatures, and prolonged reaction times to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and consistent product quality. The final product is often purified using techniques such as crystallization, filtration, and drying.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azo groups can be reduced to form amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various chemical reactions to track reaction progress.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-quality dyes and pigments for textiles and plastics.
Wirkmechanismus
The compound exerts its effects through various mechanisms, depending on its application. In biological systems, it can interact with cellular components through hydrogen bonding and electrostatic interactions. The azo groups can undergo redox reactions, leading to changes in the compound’s color, which is useful in analytical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-((4,6-Bis(4-(2-aminoethyl)-1-piperazinyl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt
- 7-((4,6-Bis(4-(2-aminoethyl)-1-piperazinyl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid, potassium salt
Uniqueness
The uniqueness of 7-((4,6-Bis(4-(2-aminoethyl)-1-piperazinyl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid lies in its ability to form stable complexes with various ions and molecules, making it highly versatile in different applications. Its vibrant color and stability under various conditions also make it a preferred choice in industrial applications.
Eigenschaften
CAS-Nummer |
85305-11-9 |
|---|---|
Molekularformel |
C39H49ClN14O8S2 |
Molekulargewicht |
941.5 g/mol |
IUPAC-Name |
7-[[4,6-bis[4-(2-aminoethyl)piperazin-1-yl]-1,3,5-triazin-2-yl]amino]-4-formyloxy-3-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonic acid;methanesulfonic acid;hydrochloride |
InChI |
InChI=1S/C38H44N14O5S.CH4O3S.ClH/c39-12-14-49-16-20-51(21-17-49)37-42-36(43-38(44-37)52-22-18-50(15-13-40)19-23-52)41-31-10-11-32-27(24-31)25-33(58(54,55)56)34(35(32)57-26-53)48-47-30-8-6-29(7-9-30)46-45-28-4-2-1-3-5-28;1-5(2,3)4;/h1-11,24-26H,12-23,39-40H2,(H,54,55,56)(H,41,42,43,44);1H3,(H,2,3,4);1H |
InChI-Schlüssel |
JRSUIAJYPQWJJP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.C1CN(CCN1CCN)C2=NC(=NC(=N2)NC3=CC4=CC(=C(C(=C4C=C3)OC=O)N=NC5=CC=C(C=C5)N=NC6=CC=CC=C6)S(=O)(=O)O)N7CCN(CC7)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


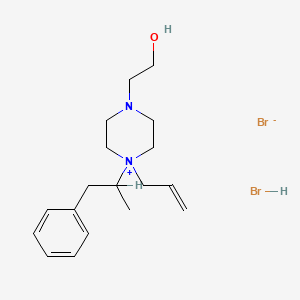
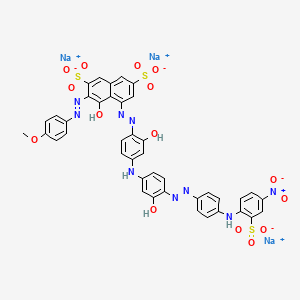
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12750926.png)
![thiazol-5-ylmethyl N-[(1S,3S,4S)-1-benzyl-4-[[(2S)-2-[[2-(dimethylamino)thiazol-4-yl]methoxycarbonylamino]-3-methyl-butanoyl]amino]-3-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12750934.png)
